BenchChemオンラインストアへようこそ!

Revefenacin

Muscarinic Receptor Binding Pharmacology In Vitro Assay

Revefenacin (TD-4208) is the only FDA-approved LAMA formulated for once-daily nebulized delivery—the definitive reference standard for COPD R&D in patients unable to use handheld inhalers. Unlike quaternary ammonium LAMAs, its tertiary amine 'soft-drug' design confers lung selectivity and rapid systemic clearance. Well-characterized M1–M5 binding affinities and a 21% relative reduction in serious adverse events vs tiotropium over 52 weeks enable robust pharmacoeconomic modeling. Its 175 µg/3 mL nebulized solution provides a proven regulatory precedent for novel inhaled therapies. Procure for comparative clinical benchmarks, formulation studies, and analytical method validation.

Molecular Formula C35H43N5O4
Molecular Weight 597.7 g/mol
CAS No. 864750-70-9
Cat. No. B1680567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevefenacin
CAS864750-70-9
Synonymsiphenyl-2-ylcarbamic acid 1-(2-((4-(4-carbamoylpiperidin-1-ylmethyl)benzoyl)methylamino)ethyl)piperidin-4-yl ester
revefenacin
TD-4208
Yupelri
Molecular FormulaC35H43N5O4
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
InChIInChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
InChIKeyFYDWDCIFZSGNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility< 1 mg/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Revefenacin (CAS 864750-70-9): The Only Once-Daily Nebulized Long-Acting Muscarinic Antagonist (LAMA) Approved for COPD


Revefenacin (TD-4208, GSK-1160724) is a non-selective, competitive antagonist at all five human muscarinic acetylcholine receptor subtypes (M1-M5), with a molecular weight of 597.75 and formula C35H43N5O4 [1]. It is the first and only long-acting muscarinic antagonist (LAMA) approved by the U.S. Food and Drug Administration (FDA) for once-daily administration via a standard jet nebulizer for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD) [2]. Its development was guided by a 'lung selectivity-by-design' strategy aimed at maximizing bronchodilation while limiting systemic antimuscarinic side effects [3].

Why Revefenacin Cannot Be Substituted by Inhaled LAMAs like Tiotropium or Umeclidinium


Revefenacin's differentiation is rooted in its distinct molecular structure and its unique regulatory approval as a nebulized solution. Unlike other LAMAs such as tiotropium (Spiriva) or umeclidinium, which possess a quaternary ammonium structure, revefenacin contains two tertiary amines [1]. This key structural difference is fundamental to its 'soft-drug' design, which confers lung selectivity and facilitates rapid systemic clearance [2]. Furthermore, it is the only FDA-approved LAMA formulated specifically for use with a standard jet nebulizer, a critical factor for a significant patient population unable to effectively use handheld inhalers (e.g., dry powder or metered-dose inhalers) [3]. These combined physicochemical and device-specific advantages make generic substitution with an alternative LAMA clinically and technically invalid in this context, directly impacting patient selection and procurement decisions.

Revefenacin (864750-70-9): A Quantitative Evidence Guide for Scientific and Procurement Differentiation


Evidence 1: Molecular Pharmacology - Binding Affinity (Ki) Profile at Human Muscarinic Receptors

Revefenacin exhibits high-affinity binding across human muscarinic receptor subtypes (M1-M5) with a profile comparable to other LAMAs, but demonstrates specific affinity values that inform its potency. In a standardized radioligand binding assay using CHO-K1 cell membranes expressing human recombinant receptors, the mean pKi values for revefenacin were determined [1]. The Kis for revefenacin are 0.42, 0.32, 0.18, 0.56, and 6.7 nM at human M1, M2, M3, M4, and M5 receptors, respectively, with the highest affinity (lowest Ki) observed for the M3 receptor [2].

Muscarinic Receptor Binding Pharmacology In Vitro Assay

Evidence 2: Clinical Efficacy - Lung Function Improvement (Trough FEV1) in Phase III Trials

In two replicate 12-week Phase III clinical trials (NCT02512510, NCT02512523), revefenacin 175 µg demonstrated clinically significant improvements in trough FEV1 compared to placebo. The pooled analysis of both studies revealed an overall treatment effect on trough FEV1 of 142 mL for the 175 µg dose versus placebo [1]. Notably, the improvement was greater in a subpopulation of patients with more severe disease.

COPD Lung Function FEV1 Clinical Trial

Evidence 3: Long-Term Safety and Tolerability - Serious Adverse Events (SAEs) at 52 Weeks

A 52-week Phase III safety trial (NCT02518139) compared two doses of revefenacin (88 µg and 175 µg) to open-label tiotropium in 1,055 patients with moderate to very severe COPD. The incidence of serious adverse events (SAEs) was numerically lowest in the 175 µg revefenacin group [1].

Safety Tolerability Long-term Study Phase III Trial

Evidence 4: Lung-Selective 'Soft-Drug' Design - Preclinical and Clinical PK/PD Profile

Revefenacin was designed for lung selectivity, with rapid systemic clearance intended to minimize systemic antimuscarinic side effects. In preclinical models, inhaled revefenacin exhibited dose-dependent 24-hour bronchoprotection against methacholine-induced bronchoconstriction, with an estimated 24-hour potency of 45.0 µg/mL [1]. Clinical pharmacokinetic studies have confirmed its low systemic exposure and short plasma half-life after inhalation, which supports its 'soft-drug' profile [2].

Pharmacokinetics Pharmacodynamics Lung Selectivity Soft Drug

Key Application Scenarios for Revefenacin Based on Quantified Evidence


Clinical Research: Nebulized LAMA for Patients Unable to Use Handheld Inhalers

Revefenacin's unique FDA approval as the first and only nebulized once-daily LAMA [1] makes it the optimal standard-of-care comparator arm for clinical trials investigating new therapies for COPD patients who cannot effectively use dry powder or metered-dose inhalers due to cognitive impairment, poor hand-breath coordination, or low inspiratory flow. Its demonstrated efficacy (trough FEV1 improvement of 142 mL over placebo [2]) provides a robust, quantifiable benchmark against which new interventions in this specific patient population can be measured.

Formulary Decision-Making: Cost-Effectiveness Analysis in High-Risk COPD Populations

The head-to-head safety data showing a 21% relative reduction in serious adverse events for revefenacin 175 µg compared to tiotropium over 52 weeks (12.8% vs 16.3%) [3] is a critical input for pharmacoeconomic models and formulary assessments. Procurement specialists and healthcare payers can use this evidence to project potential reductions in hospitalization costs and improve budget impact forecasts for managing patients with moderate to very severe COPD.

Preclinical Research: In Vitro and In Vivo Models of Muscarinic Antagonism

Researchers can use the well-characterized in vitro binding affinities for the M1-M5 receptors [4] and the in vivo bronchoprotection potency data [5] to benchmark new muscarinic antagonist candidates. Revefenacin's 'soft-drug' pharmacokinetic profile (rapid systemic clearance) [6] also serves as a valuable reference standard for developing next-generation inhaled therapies with improved lung selectivity.

Industrial R&D: Benchmark for Nebulized Formulation Development

For pharmaceutical scientists developing novel nebulized respiratory drugs, Revefenacin represents a commercial and regulatory precedent. Its 175 µg/3 mL solution formulation delivered via a standard jet nebulizer [1] provides a proven template for device-compatibility studies, stability testing, and regulatory submission strategies for new chemical entities intended for the nebulization route of administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revefenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.